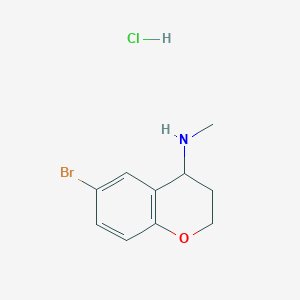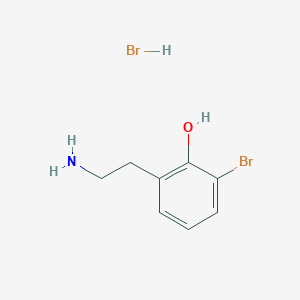
4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene
Descripción general
Descripción
“4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 731018-69-2 . It has a molecular weight of 319.1 and is used extensively in scientific research. Its unique properties enable its application in various fields, including pharmaceutical synthesis, material science, and chemical analysis.
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene” is represented by the formula C8H6BrF3O3S . The InChI Code for this compound is 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene has been explored in various chemical syntheses and reactions. For instance, Schlosser and Castagnetti (2001) demonstrated its use in the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These compounds were successfully intercepted in situ with furan, leading to a variety of derivatives like 1- and 2-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).
Catalysis and Reaction Studies
In the field of catalysis and reaction mechanisms, the compound has found utility as an intermediate or reagent. For example, Petrov, Kalyazin, and Somov (2021) used similar sulfonated compounds in their study on the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, showcasing its role in complex organic syntheses (Petrov, Kalyazin, & Somov, 2021).
Material Science and Structural Analysis
In material science, the analysis of similar compounds has been instrumental in understanding molecular structures and properties. Gowda, Foro, and Fuess (2007) investigated the structure of N-(4-fluorophenyl)methanesulfonamide, which shares some structural similarities with 4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene, providing insights into the spatial arrangement and potential reactivity of such molecules (Gowda, Foro, & Fuess, 2007).
Novel Synthesis Methods
The research by Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) is another example where related trifluoromethyl compounds were synthesized using unique methods. Their work demonstrates the potential of using similar compounds in novel synthesis techniques (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Safety And Hazards
The safety data sheet for a similar compound, “1-Bromo-4-(trifluoromethoxy)benzene”, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It’s important to handle it with care, using appropriate personal protective equipment, and to use it only in a well-ventilated area .
Propiedades
IUPAC Name |
4-bromo-2-methylsulfonyl-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-4-5(9)2-3-6(7)15-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIHFNASBHHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198664 | |
| Record name | Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene | |
CAS RN |
1820614-61-6 | |
| Record name | Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820614-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-2-(methylsulfonyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)



![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)




![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)


![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)